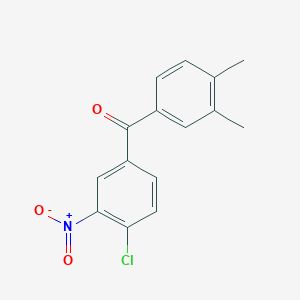
5-(1,3-benzodioxol-5-ylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzodioxol-5-ylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. Also known as BM-21, this compound has been studied for its ability to modulate the immune system, reduce inflammation, and inhibit cancer cell growth.
作用机制
The exact mechanism of action of BM-21 is not fully understood. However, it is believed to exert its effects through the modulation of the immune system and the inhibition of pro-inflammatory cytokines. BM-21 has also been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II.
Biochemical and Physiological Effects:
BM-21 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. BM-21 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
实验室实验的优点和局限性
One of the advantages of BM-21 is its low toxicity, making it a promising candidate for therapeutic use. Additionally, BM-21 has been shown to have a broad range of potential applications, including as an anti-inflammatory agent, an immunomodulatory agent, and an anticancer agent. However, one limitation of BM-21 is its relatively low solubility, which can make it difficult to work with in lab experiments.
未来方向
There are many potential future directions for research on BM-21. One area of interest is the development of BM-21 derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of BM-21 and its potential therapeutic applications. Other potential areas of research include the use of BM-21 as an antiviral agent and its potential use in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, BM-21 is a compound with a range of potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential uses, BM-21 shows promise as an anti-inflammatory agent, an immunomodulatory agent, and an anticancer agent. With continued research, BM-21 and its derivatives may play an important role in the development of new treatments for a range of diseases.
合成方法
The synthesis of BM-21 involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-propyn-1-ol with 2-bromoacetic acid to form 2-propyn-1-ylacetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiazolidine ring. The final step involves the reaction of the thiazolidine intermediate with 1,3-benzodioxole-5-carbaldehyde to form BM-21.
科学研究应用
BM-21 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. BM-21 has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, BM-21 has been studied for its potential use as an antiviral agent.
属性
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c1-2-5-15-13(16)12(20-14(15)17)7-9-3-4-10-11(6-9)19-8-18-10/h1,3-4,6-7H,5,8H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFOJAFSYLNSU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)

![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)


![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)

![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
